

In-Depth Technical Guide: 5-Amino-3-(trifluoromethyl)picolinonitrile

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Compound of Interest

Compound Name:	5-Amino-3-(trifluoromethyl)picolinonitrile
Cat. No.:	B1282822

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This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Amino-3-(trifluoromethyl)picolinonitrile**, a key intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical ingredients. Its chemical structure incorporates an amino group, a trifluoromethyl group, and a nitrile group on a picoline framework, bestowing upon it unique reactivity and utility in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of **5-Amino-3-(trifluoromethyl)picolinonitrile** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₇ H ₄ F ₃ N ₃
Molecular Weight	187.12 g/mol [1] [2] [3]
CAS Number	573762-62-6
Density	1.5 ± 0.1 g/cm ³ [4]
Boiling Point	362.2 ± 42.0 °C at 760 mmHg [4]
Purity	Typically ≥97.0% [4]

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile**.

Reduction of 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

A prevalent method for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile** involves the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.

Materials:

- 2-Cyano-3-(trifluoromethyl)-5-nitropyridine
- Powdered iron
- Ethyl acetate
- Acetic acid
- Diatomaceous earth

Procedure:

- In a suitable reaction vessel, combine 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) with powdered iron (0.112 g, 2 mmol).[\[1\]](#)

- Add a solvent mixture of ethyl acetate (1 ml) and acetic acid (1 ml).[1]
- Heat the reaction mixture and maintain it for 15 hours.[1]
- Upon completion of the reaction, filter the mixture through diatomaceous earth to remove solid particles.[1]
- Concentrate the filtrate to yield the desired product, **5-Amino-3-(trifluoromethyl)picolinonitrile**.[1]

Experimental Workflow

The synthesis protocol described above can be visualized as a straightforward workflow, from starting materials to the final product.



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Caption: Synthetic workflow for **5-Amino-3-(trifluoromethyl)picolinonitrile**.

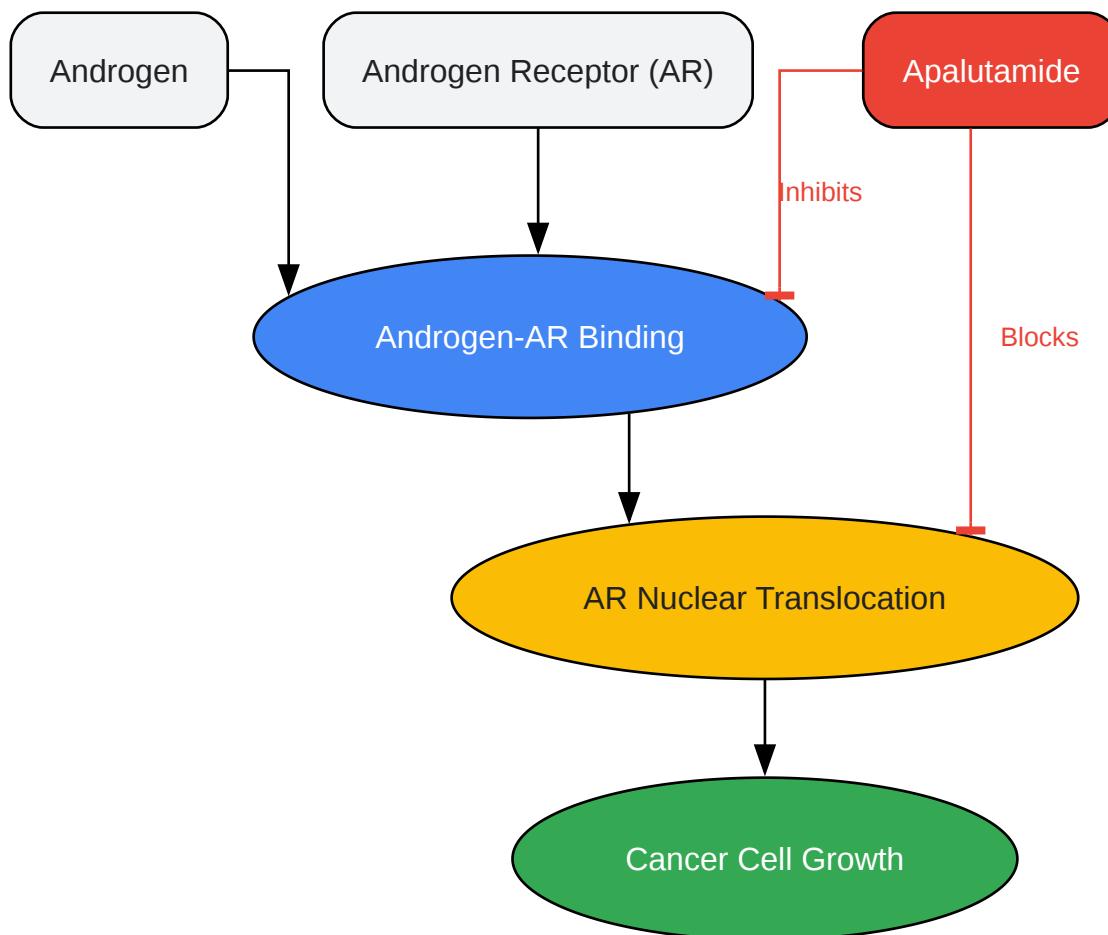
Applications in Drug Development

5-Amino-3-(trifluoromethyl)picolinonitrile is a key intermediate in the synthesis of Apalutamide.[2] Apalutamide is a second-generation nonsteroidal androgen receptor inhibitor. [2] Its mechanism of action involves preventing the binding of androgens to the androgen receptor and blocking the translocation of the receptor to the nucleus of cancer cells.[2] This action is crucial in controlling the growth of cancer cells in non-metastatic, castration-resistant prostate cancer.[2]

Logical Relationship of Apalutamide's Mechanism

The role of **5-Amino-3-(trifluoromethyl)picolinonitrile** as a precursor to Apalutamide connects it to a significant signaling pathway in prostate cancer therapy. The following diagram

illustrates the logical steps in the mechanism of action of Apalutamide.



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Caption: Apalutamide's mechanism of action in inhibiting cancer cell growth.

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